3-Allyl-3-fluoro-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-3-fluoro-azetidine is a four-membered nitrogen-containing heterocyclic compound. . The presence of both allyl and fluoro substituents on the azetidine ring further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-3-fluoro-azetidine typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of N-allyl fluoroamines. This reaction can be catalyzed by various agents, including copper catalysts under photo-induced conditions . The reaction conditions often involve mild temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-3-fluoro-azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The fluoro and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-Allyl-3-fluoro-azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for the development of bioactive molecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: this compound derivatives may exhibit pharmacological activities, making them potential leads for drug discovery. Their ability to interact with biological targets can be harnessed for therapeutic purposes.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Allyl-3-fluoro-azetidine involves its interaction with specific molecular targets. The presence of the fluoro group can enhance its binding affinity to certain enzymes or receptors. The allyl group may facilitate interactions with hydrophobic pockets in proteins. The compound’s ring strain can also play a role in its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Azetidine: The parent compound without any substituents.
3-Allyl-azetidine: Lacks the fluoro substituent.
3-Fluoro-azetidine: Lacks the allyl substituent.
Comparison: 3-Allyl-3-fluoro-azetidine is unique due to the presence of both allyl and fluoro groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability. Compared to azetidine, the substituted compound exhibits higher reactivity due to the electron-withdrawing effect of the fluoro group and the electron-donating effect of the allyl group. This makes it more versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C6H10FN |
---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
3-fluoro-3-prop-2-enylazetidine |
InChI |
InChI=1S/C6H10FN/c1-2-3-6(7)4-8-5-6/h2,8H,1,3-5H2 |
InChI Key |
BQOASKOWHNNZBN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.